2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione
Description
Chemical Classification and Family
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione (CAS: 519169-56-3) belongs to the isoindole-1,3-dione family, a subclass of bicyclic heterocyclic compounds featuring a fused benzene and pyrrole ring system. Its molecular formula is C₁₅H₁₀BrNO₂, with a molecular weight of 316.15 g/mol. The compound’s structure consists of a phthalimide core substituted at the nitrogen atom with a 4-bromo-2-methylphenyl group (Figure 1). This substitution introduces steric and electronic effects that influence its reactivity and biological activity.
Key structural features :
- Phthalimide moiety : A planar, conjugated system with two ketone groups at positions 1 and 3.
- Aryl substituent : A brominated methylphenyl group at the nitrogen atom, enhancing lipophilicity and enabling halogen-bonding interactions.
This compound is part of a broader class of N-aryl phthalimides , which have been extensively studied for their synthetic versatility and pharmacological potential.
Historical Context of N-aryl Phthalimide Research
The exploration of N-aryl phthalimides dates to the 19th century, with early studies focusing on their use in dye synthesis. A pivotal advancement occurred in the 1950s with the discovery of thalidomide , an N-aryl phthalimide derivative that highlighted the pharmacological potential—and risks—of this class. While thalidomide’s teratogenicity led to stricter regulatory frameworks, it also spurred research into structurally refined analogs with improved safety profiles.
Modern synthetic methods, such as metal-free coupling (e.g., aryl(TMP)iodonium tosylate reactions) and denitrogenative cyanation , have expanded access to diverse N-aryl phthalimides. These advances enabled the targeted synthesis of this compound and analogs for structure-activity relationship (SAR) studies.
Significance in Organic and Medicinal Chemistry
Organic Chemistry Applications
- Synthetic intermediate : The compound serves as a precursor in Gabriel synthesis for primary amine preparation.
- Protecting group : Its electron-withdrawing phthalimide group stabilizes adjacent C–H bonds during metal-catalyzed reactions.
- Halogenated building block : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Medicinal Chemistry Relevance
- Antimicrobial activity : Structural analogs exhibit inhibitory effects against Staphylococcus aureus (MIC: 0.49–31.25 µg/mL).
- Anticancer potential : Phthalimide derivatives modulate kinases and tubulin polymerization, showing activity in multiple myeloma models.
- Anti-inflammatory properties : The scaffold’s ability to inhibit TNF-α production has been validated in preclinical studies.
A comparative analysis of select N-aryl phthalimides is provided below:
Research Objectives and Scope
Recent studies on this compound aim to:
- Optimize synthesis : Develop scalable routes using green solvents (e.g., ionic liquids) or continuous-flow systems.
- Explore bioactivity : Screen for antimicrobial, anticancer, and anti-inflammatory effects in in vitro models.
- Elucidate SAR : Correlate the bromine and methyl groups’ positions with target binding affinity.
Current research excludes pharmacokinetic or toxicological profiling, focusing instead on mechanistic and synthetic innovations.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWCYKOWZBSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519169-56-3 | |
| Record name | 2-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination and methylation reactions. One common synthetic route includes:
Condensation Reaction: Phthalic anhydride reacts with 4-bromo-2-methylaniline under acidic conditions to form the isoindole-1,3-dione core.
Bromination: The resulting compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position. Common reagents and outcomes include:
Mechanistic Insight : The bromine atom acts as a leaving group, with substitution favored by electron-withdrawing effects of the isoindole-dione ring. Steric effects from the ortho-methyl group reduce reactivity compared to non-methylated analogs .
Transition Metal-Catalyzed Cross-Coupling
The bromoarene moiety participates in palladium- or nickel-catalyzed coupling reactions:
Research Findings : Suzuki couplings with this compound exhibit yields >75% under optimized microwave conditions (180 W, 150°C) . The methyl group minimally interferes with catalytic cycles due to its distal position relative to the reactive site .
Isoindole-1,3-Dione Ring Reactivity
The fused isoindole-dione system undergoes selective transformations:
Ring-Opening Reactions
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Basic Hydrolysis : Aqueous NaOH at 80–100°C cleaves the dione ring to form phthalic acid derivatives .
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Reduction : LiAlH₄ reduces the dione to isoindoline, though over-reduction of the aryl bromide can occur.
Cycloadditions
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Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form polycyclic adducts .
Functional Group Interconversion
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromine-Lithium Exchange | n-BuLi, THF, –78°C | Lithium intermediate for electrophilic trapping |
| Halogen Exchange | CuCN, DMF, 120°C | Conversion to cyano or iodo derivatives |
Biological Activity Correlation
Derivatives synthesized via these reactions show enhanced bioactivity:
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Antimicrobial : Aryl amine derivatives inhibit Gram-positive bacteria (MIC 8–16 µg/mL) .
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Anticancer : Suzuki-coupled biaryls exhibit IC₅₀ values of 2.1–4.7 µM against colorectal cancer cell lines .
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Antileishmanial : Thioether analogs demonstrate >90% inhibition of Leishmania tropica at 10 µM .
Stability and Reaction Optimization
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Thermal Stability : Decomposes above 250°C; reactions requiring high temperatures use short-duration microwave irradiation .
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Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) yields >95% purity .
This compound’s versatility in cross-coupling and functionalization reactions makes it valuable for synthesizing pharmacologically active molecules and advanced materials.
Scientific Research Applications
Pharmaceuticals
The compound serves as a crucial building block for synthesizing bioactive molecules with potential therapeutic properties:
- Anti-inflammatory Agents : Research indicates that isoindole derivatives exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.
- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from isoindole-1,3-dione structures have demonstrated significant antiproliferative activity against various cancer cell lines, including Caco-2 and HCT-116 .
Agrochemicals
In the agricultural sector, 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is being explored for its potential in developing herbicides and pesticides:
- Mechanism of Action : The compound interferes with specific biological pathways in plants and pests, making it effective in controlling unwanted flora and fauna without harming beneficial species.
- Research Findings : Studies have indicated that isoindole derivatives can selectively inhibit growth in pests while being less toxic to non-target organisms.
Materials Science
The unique electronic properties of this compound make it valuable in materials science:
- Organic Semiconductors : The compound's structure allows it to be used in the synthesis of organic semiconductors, which are essential for developing electronic devices.
- Photochromic Materials : Its ability to undergo reversible changes in color upon exposure to light makes it suitable for applications in photochromic materials used in optics and coatings.
Case Studies
Several studies have documented the efficacy of isoindole derivatives:
- Anticancer Activity : A study demonstrated that specific modifications to the isoindole scaffold could selectively inhibit hepatocellular carcinoma cell growth while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in cancer therapies.
- Antimicrobial Effects : Research on isoindole derivatives showed promising results against various bacterial strains. Compounds exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in inflammation or cell proliferation. The bromine and methyl groups enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-(4-Chlorophenyl)isoindole-1,3-dione: Similar structure but with a chlorine substituent instead of bromine, which may alter its reactivity and biological activity.
2-(4-Methylphenyl)isoindole-1,3-dione: Lacks the bromine atom, resulting in different chemical properties and applications.
2-(4-Nitrophenyl)isoindole-1,3-dione:
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and application potential compared to its analogs.
Biological Activity
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a compound belonging to the isoindole-1,3-dione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isoindole core with a bromo and methyl substitution on the phenyl ring, which is crucial for its biological activity. The presence of halogen atoms often enhances the lipophilicity and reactivity of organic compounds, potentially contributing to their bioactivity.
Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The specific anticancer activity of this compound has been evaluated through in vitro assays:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.033 | |
| A-431 (epidermoid) | <1.0 | |
| Jurkat (leukemia) | <1.0 |
These findings suggest that the compound exhibits potent antiproliferative effects, particularly against breast and skin cancer cell lines.
Antimicrobial Activity
Cyclic imides like this compound are known for their antimicrobial properties. Studies have demonstrated that similar isoindole derivatives possess antibacterial and antifungal activities:
| Microorganism | Activity | Concentration Tested (μg/mL) | Reference |
|---|---|---|---|
| E. coli | Significant inhibition | 500 | |
| S. aureus | Moderate inhibition | 500 | |
| C. albicans | Notable antifungal | 100 |
The structure-activity relationship suggests that the presence of halogens and electron-donating groups enhances antimicrobial efficacy.
Other Biological Activities
In addition to anticancer and antimicrobial properties, isoindole derivatives have shown potential as anti-inflammatory agents and androgen receptor antagonists:
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Androgen Receptor Antagonism : Compounds structurally related to isoindoles have been identified as potent antagonists of the androgen receptor, indicating potential use in hormone-related conditions such as prostate cancer .
Case Studies
Several studies illustrate the biological efficacy of isoindole derivatives:
- Antitumor Activity in Mice : In a study involving mice implanted with tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in oncology.
- Synergistic Effects with Other Drugs : Research has explored the combination of this compound with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione and its analogs?
Methodological Answer: The compound can be synthesized via N-alkylation reactions using brominated aryl precursors and isoindole-1,3-dione derivatives. For example, analogous compounds are prepared by reacting bromobutyl or bromopentyl intermediates with isoindoline-1,3-dione in polar aprotic solvents like DMF, yielding ~65% under reflux conditions . Crystallization in CHCl₃ or acetone improves purity, as demonstrated for structurally similar derivatives . Optimization requires monitoring reaction time, solvent polarity, and stoichiometry to minimize byproducts.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1660 cm⁻¹ and aromatic C-H bending .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and isomer ratios. For example, diastereomeric ratios in aziridine analogs are resolved using chemical shift splitting .
- UV-Vis : Detects π→π* transitions in the isoindole core (λmax ~250–300 nm) .
Q. How can crystallographic data resolve structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For instance, monoclinic systems (e.g., P21/c) with unit cell parameters (e.g., a = 14.37 Å, β = 107.4°) reveal intermolecular hydrogen bonds and π-π stacking in related compounds . Refinement using least-squares methods (R/Rw < 0.05) ensures accuracy .
Advanced Research Questions
Q. How do substituents influence biological activity, and what computational tools model these effects?
Methodological Answer: Substituents like bromine or methyl groups modulate electron density and steric effects, impacting enzyme inhibition (e.g., MAO/ChE). For example, bulky groups at the 4-position enhance binding to cholinesterase active sites . 3D-QSAR and molecular docking (using software like AutoDock) correlate structural features (e.g., logP, PSA) with activity. Pharmacokinetic parameters (e.g., hepatic metabolism via CYP3A4) are predicted using ADMET models .
Q. How can NMR resolve dynamic isomerism in derivatives of this compound?
Methodological Answer: 2D NMR (COSY, HSQC) identifies coupling between protons and adjacent carbons. For example, diastereomers in aziridine derivatives show distinct ¹H NMR splitting patterns (e.g., 5:95 isomer ratios) . Variable-temperature NMR can detect slow interconversion of rotamers, while NOESY reveals spatial proximity of substituents .
Q. What strategies mitigate polymorphism in crystallographic studies?
Methodological Answer: Polymorphism is minimized by:
Q. How do physicochemical properties (e.g., logP, PSA) influence drug design?
Methodological Answer:
Q. What synthetic challenges arise from bromine’s reactivity, and how are they addressed?
Methodological Answer: Bromine’s susceptibility to nucleophilic substitution necessitates inert atmospheres and anhydrous conditions. For example, N-(4-bromobutyl)phthalimide synthesis avoids hydrolysis by using DMF as a solvent and low temperatures . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted bromo precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
